molecular formula C22H19FINO4S B302361 5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302361
M. Wt: 539.4 g/mol
InChI Key: GMLCYKXALNLKSZ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as AETD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of AETD is not fully understood. However, it has been proposed that AETD exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt/mTOR signaling pathway. AETD's anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. AETD's anti-diabetic effects are thought to be due to its ability to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
AETD has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AETD has also been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2. Additionally, AETD has been found to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using AETD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. AETD's anti-inflammatory and anti-diabetic properties also make it a promising therapeutic agent for the treatment of various inflammatory and metabolic disorders. However, one of the limitations of using AETD in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on AETD. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of various inflammatory and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of AETD and its potential side effects.

Synthesis Methods

The synthesis of AETD involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 5-iodo-2-methoxybenzaldehyde in the presence of potassium carbonate as a base and allyl bromide as a catalyst. The reaction is carried out in acetonitrile at room temperature for 24 hours, followed by purification using column chromatography. The yield of AETD obtained through this method is around 70%.

Scientific Research Applications

AETD has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. AETD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, AETD has been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H19FINO4S

Molecular Weight

539.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19FINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

InChI Key

GMLCYKXALNLKSZ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.